

Commercial Suppliers and Technical Guide for 3',4',5'-Trifluoropropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3',4',5'-Trifluoropropiophenone**

Cat. No.: **B1303399**

[Get Quote](#)

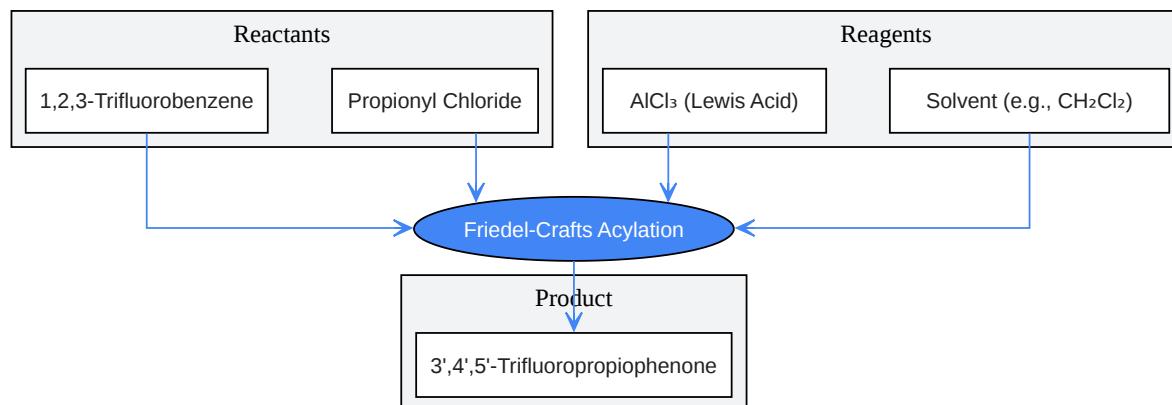
For researchers, scientists, and drug development professionals, **3',4',5'-Trifluoropropiophenone** (CAS No. 220227-74-7) is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The presence of the trifluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of its commercial availability, key technical data, a plausible synthetic protocol, and potential applications.

Commercial Availability

Several chemical suppliers offer **3',4',5'-Trifluoropropiophenone**, typically at a purity of 97% or higher. The compound is available in various quantities to suit both research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Purity	Available Quantities
--INVALID-LINK--	≥97%	Gram scale
--INVALID-LINK--	97%	Milligram to gram scale
--INVALID-LINK--	Custom	Inquire for details
--INVALID-LINK--	≥98%	Inquire for details

Physicochemical Properties


A compilation of the key physical and chemical properties of **3',4',5'-Trifluoropropiophenone** is provided below. These values are essential for reaction planning and safety assessments.

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O
Molecular Weight	188.15 g/mol
CAS Number	220227-74-7
Appearance	Not specified by most suppliers, likely a liquid or low-melting solid
Boiling Point	206-208 °C (lit.)
Density	1.273 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.4710 (lit.)

Synthesis of 3',4',5'-Trifluoropropiophenone

The most probable synthetic route to **3',4',5'-Trifluoropropiophenone** is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme

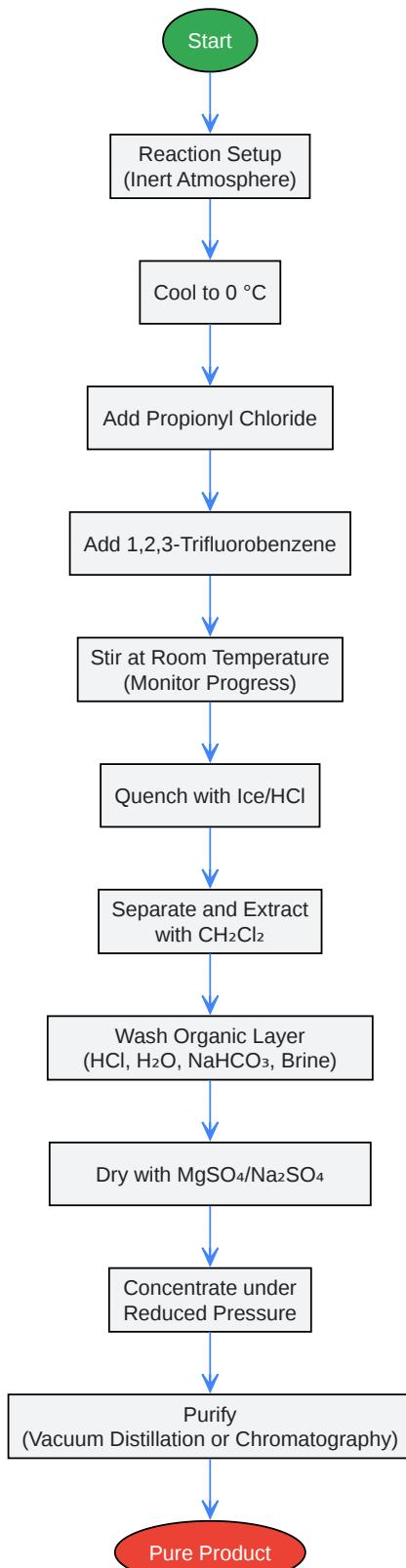
[Click to download full resolution via product page](#)

A schematic of the Friedel-Crafts acylation for synthesizing **3',4',5'-Trifluoropropiophenone**.

Detailed Experimental Protocol (Adapted)

The following is a representative experimental procedure adapted from a standard Friedel-Crafts acylation protocol. Researchers should perform their own risk assessment and optimization.

Materials:


- 1,2,3-Trifluorobenzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
- Solvent Addition: Add anhydrous dichloromethane to the flask.
- Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.
- Aromatic Substrate Addition: To this mixture, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC-MS).
- Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and 1 M HCl with vigorous stirring.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3',4',5'-Trifluoropropiophenone**.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **3',4',5'-Trifluoropropiophenone**.

Potential Applications in Research and Development

3',4',5'-Trifluoropropiophenone serves as a key intermediate in the synthesis of more complex molecules. The ketone functional group is a versatile handle for a variety of chemical transformations, including:

- Reductions: The ketone can be reduced to the corresponding secondary alcohol, which can be a chiral center in biologically active molecules.
- Reductive Amination: Reaction with amines under reducing conditions can introduce nitrogen-containing functionalities, a common strategy in drug design.
- Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles to introduce new substituents.
- Condensation Reactions: The ketone can participate in aldol or similar condensation reactions to form larger carbon skeletons.

The trifluorophenyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. Its electron-withdrawing nature can also modulate the acidity/basicity of nearby functional groups and influence non-covalent interactions with biological targets. While specific examples of its use in late-stage drug candidates are not prevalent in publicly available literature, its structural motif is of high interest to medicinal chemists working on new therapeutic agents.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3',4',5'-Trifluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303399#3-4-5-trifluoropropiophenone-commercial-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com